molecular formula C10H14O B1582576 2-Isopropylanisole CAS No. 2944-47-0

2-Isopropylanisole

Cat. No.: B1582576
CAS No.: 2944-47-0
M. Wt: 150.22 g/mol
InChI Key: NNZRVXTXKISCGS-UHFFFAOYSA-N
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Description

2-Isopropylanisole, also known as this compound, is an organic compound with the molecular formula C10H14O. It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group and a methoxy group. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylanisole can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of anisole (methoxybenzene) with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Electrophilic Aromatic Substitution: Anisole can undergo electrophilic aromatic substitution with isopropyl bromide in the presence of a strong acid like sulfuric acid, which acts as a catalyst.

Industrial Production Methods: Industrial production of 1-isopropyl-2-methoxybenzene often involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

2-Isopropylanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can produce nitro derivatives, while halogenation with bromine or chlorine can yield halogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, bromine, chlorine, various solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated products.

Scientific Research Applications

2-Isopropylanisole has several applications in scientific research, including:

    Chemistry: It is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1-isopropyl-2-methoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophilic attack, directing the incoming electrophile to the ortho and para positions relative to the methoxy group. The isopropyl group also influences the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

2-Isopropylanisole can be compared with other similar compounds, such as:

    Anisole (methoxybenzene): Lacks the isopropyl group, making it less sterically hindered and more reactive in electrophilic aromatic substitution reactions.

    1-Isopropyl-4-methoxybenzene: The methoxy group is in the para position relative to the isopropyl group, leading to different reactivity and substitution patterns.

    2-Isopropylphenol: Contains a hydroxyl group instead of a methoxy group, resulting in different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both the isopropyl and methoxy groups, which influence its chemical reactivity and applications. The combination of these substituents makes it a valuable compound in various chemical syntheses and industrial processes.

Properties

IUPAC Name

1-methoxy-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZRVXTXKISCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951956
Record name 1-Methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2944-47-0
Record name o-Isopropylanisole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methoxy-2-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-isopropylphenol (30 g, 220.3 mmol) in CH2Cl2 (300 mL) was added tetrabutylammonium hydrogen sulfate (7.5 g, 22.1 mmol). After the entire solid was dissolved, a solution of potassium hydroxide (61.8 g, 1.1 mol in 300 mL H2O) was added to the previous mixture. After 15 minutes of stirring, methyl iodide (47 g, 20.6 mL, 331 mmol) was added. The mixture was left to stir overnight (ca. 15 hours). The organic layer was separated and then washed with brine (2×100 mL), dried (Na2SO4), filtered and concentrated in vacuo. The solid material in the concentrate was removed by filtration. The precipitate was washed with hexane (100 mL). The filtrate was concentrated in vacuo to give 32.15 g of yellow oil as a crude product. The crude product was filtered through a pad of silica gel (250 g) and washed with 5% EtOAc in hexane to give 30.7 g (93%) of compound 1a as a colorless oil.
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Synthesis routes and methods II

Procedure details

2-Isopropylphenol was reacted with methyl iodide in the presence of potassium carbonate to yield 1-isopropyl-2-methoxybenzene, which in turn was reacted with the solution of unisolated intermediate (CF3CO2)3 I described above to form the bis-[3-isopropyl-4-methoxyphenyl] iodonium salt in 40-70% yield. The bis-[3-isopropyl-4-methoxyphenyl] iodonium salt precipitated as a gummy solid, making purification impracticable and contributing to the unpredictability of the yield.
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Synthesis routes and methods III

Procedure details

A 22 L three-necked round bottom flask equipped with mechanical stirring was charged with KOH (1154 g, 20.56 moles), tetrabutylammonium hydrogen sulfate (140 g, 0.411 mole), and deionized water (5.6 L). The mixture was cooled to a temperature of approximately 20° C. to 25° C. Methylene chloride (5.6 L) was added to the flask, then 2-isopropylphenol (590 g, 4.33 moles). The mixture was stirred for 0.5 h before iodomethane (741 g, 5.22 moles) was added. The stirring was continued at room temperature until the reaction was observed to be complete by HPLC, typically after approximately 5 h. Stirring was discontinued and the reaction mixture was allowed to settle into aqueous and organic layers, which were then separated. Triethylamine (185 mL, 1.33 moles) was added to the organic phase with stirring for at least 15 min. Solvent was then removed by vacuum distillation to afford a white solid. Cyclohexane (41) was added to the white solid, which was filtered and washed with further cyclohexane to remove the reaction product as a solvate. The cyclohexane solution was washed with aqueous HCl (2N), then half-saturated aqueous NaCl, and finally saturated aqueous NaCl. The cyclohexane was removed by vacuum distillation to afford 1-isopropyl-2-methoxybenzene as a light yellow oil of medium viscosity (612 g, 94% yield).
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-isopropylanisole a crucial starting material in the synthesis of (+)-totarol?

A1: The research highlights the significance of this compound as a key building block in the multi-step synthesis of (+)-totarol. The molecule's structure, specifically the isopropyl and methoxy substituents on the benzene ring, allows for further chemical transformations that ultimately lead to the desired complex structure of (+)-totarol. [] The researchers strategically modify this compound through a series of reactions, including halogenation, Grignard reaction with triphenylphosphine, and Wittig reaction, to introduce specific functional groups and build the carbon skeleton necessary for (+)-totarol.

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